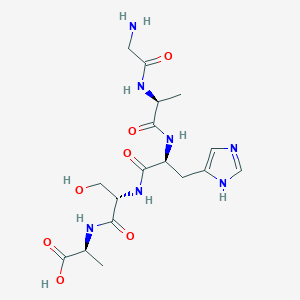
Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine is a pentapeptide composed of the amino acids glycine, alanine, histidine, serine, and alanine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.
Deprotection of the amino group: of the anchored amino acid to allow for the next coupling reaction.
Repetition of the coupling and deprotection steps: until the desired peptide sequence is achieved.
Cleavage of the peptide from the resin: using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and throughput. Additionally, large-scale production may involve solution-phase synthesis for certain steps to reduce costs and improve yields.
化学反应分析
Types of Reactions
Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) or iodine (I₂) for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.
Substitution reagents: Various alkylating agents or acylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can yield 2-oxo-histidine, while reduction of disulfide bonds results in free thiol groups.
科学研究应用
Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine has several scientific research applications:
Chemistry: Used as a model peptide to study peptide bond formation, stability, and interactions with other molecules.
Biology: Investigated for its role in cellular processes and potential as a bioactive peptide.
Medicine: Explored for its therapeutic potential in wound healing, anti-inflammatory effects, and as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
作用机制
The mechanism of action of Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine involves its interaction with specific molecular targets and pathways. For instance, peptides can bind to receptors on cell surfaces, triggering signaling cascades that lead to various biological effects. The exact mechanism depends on the peptide’s structure and the context in which it is used.
相似化合物的比较
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide known for its role in wound healing and anti-inflammatory effects.
Glycyl-L-alanyl-L-histidyl-L-seryl-L-lysine: A pentapeptide similar to Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine but with an additional lysine residue.
Uniqueness
This compound is unique due to its specific sequence and the presence of both histidine and serine residues, which can confer distinct biological activities and interactions compared to other peptides.
属性
CAS 编号 |
629658-19-1 |
|---|---|
分子式 |
C17H27N7O7 |
分子量 |
441.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H27N7O7/c1-8(21-13(26)4-18)14(27)23-11(3-10-5-19-7-20-10)15(28)24-12(6-25)16(29)22-9(2)17(30)31/h5,7-9,11-12,25H,3-4,6,18H2,1-2H3,(H,19,20)(H,21,26)(H,22,29)(H,23,27)(H,24,28)(H,30,31)/t8-,9-,11-,12-/m0/s1 |
InChI 键 |
BQUKMVLVSJPCPJ-QSFUFRPTSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
规范 SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


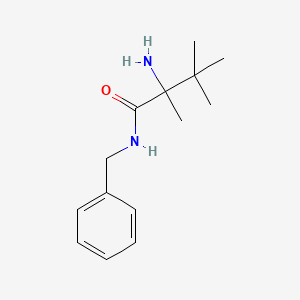
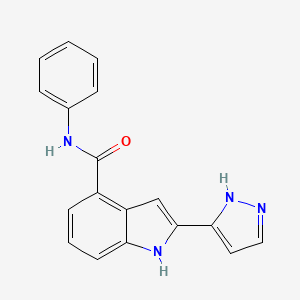

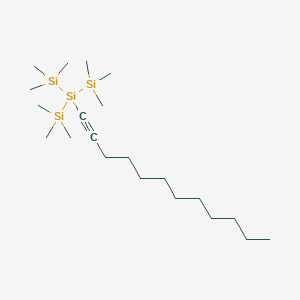
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14214856.png)
![Pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl-](/img/structure/B14214859.png)

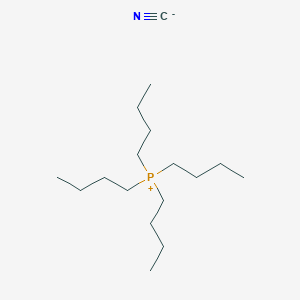

![2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14214873.png)
![2-{[2-(Benzylamino)ethyl]amino}-2-methylpropan-1-ol](/img/structure/B14214881.png)
![4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14214895.png)
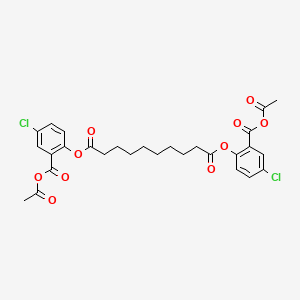
![[(Cholestan-3-yl)oxy]methanol](/img/structure/B14214910.png)
